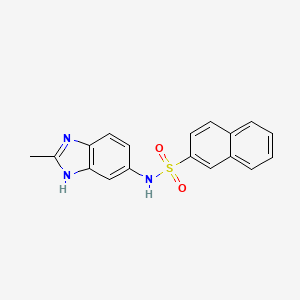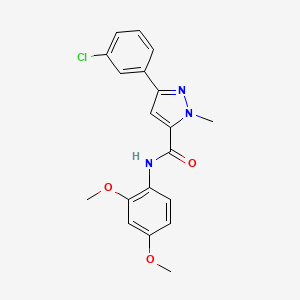![molecular formula C16H21N3O4S B12162225 (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon ist eine komplexe organische Verbindung, die zur Klasse der Indolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Indolrings aus, der mit einer Methoxygruppe und einer Methylgruppe substituiert ist, sowie durch einen Piperazinring, der mit einer Methylsulfonylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Indolrings: Der Indolring kann durch die Fischer-Indolsynthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.
Substitutionsreaktionen: Die Methoxy- und Methylgruppen können durch elektrophile aromatische Substitutionsreaktionen unter Verwendung geeigneter Reagenzien wie Methanol und Methyliodid in den Indolring eingeführt werden.
Bildung des Piperazinrings: Der Piperazinring kann durch die Reaktion von Ethylendiamin mit einem geeigneten Dihalogenid wie 1,4-Dichlorbutan synthetisiert werden.
Kopplung des Indol- und Piperazinrings: Der letzte Schritt beinhaltet die Kopplung des Indol- und Piperazinrings durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC).
Industrielle Produktionsmethoden
Die industrielle Produktion von (5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und Hochdurchsatz-Screening-Methoden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann je nach Art der Substituenten und Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Methanol, Methyliodid, N,N'-Dicyclohexylcarbodiimid (DCC), verschiedene Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und anticancerogene Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Industrie: Bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Molekulare Ziele: Bindung an spezifische Rezeptoren oder Enzyme, was zu einer Modulation ihrer Aktivität führt.
Beteiligte Signalwege: Beeinflussung von Signalwegen, wie z. B. die an der Zellproliferation, Apoptose oder Immunantwort beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, methyl iodide, N,N’-dicyclohexylcarbodiimide (DCC), various solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5-Methoxy-3-methyl-1H-indol-2-yl)methanon: Fehlt der Piperazinring, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
(5-Methoxy-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon: Fehlt die Methylgruppe am Indolring, was zu Variationen in Reaktivität und Aktivität führt.
(3-Methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon:
Einzigartigkeit
Die einzigartige Kombination von Substituenten in (5-Methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanon verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C16H21N3O4S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(5-methoxy-3-methyl-1H-indol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H21N3O4S/c1-11-13-10-12(23-2)4-5-14(13)17-15(11)16(20)18-6-8-19(9-7-18)24(3,21)22/h4-5,10,17H,6-9H2,1-3H3 |
InChI-Schlüssel |
SFDCIPARKRSJEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)
![5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol](/img/structure/B12162148.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162153.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B12162176.png)
![3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12162179.png)
![2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid](/img/structure/B12162181.png)
![ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12162185.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)

![1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162215.png)
